3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate

Physicochemical profiling Lipophilicity Drug-likeness

This fully substituted pyrazole derivative features a 5-(2-nitrobenzoyl) ester moiety that critically modulates lipophilicity (XLogP3=5) and TPSA (132 Ų), distinguishing it from 4-nitro, methyl, or fluoro analogs. Even minor ester alterations produce measurable shifts in solubility, permeability, and target binding. The nitro-activated ester serves asa selective chemical handle for nucleophilic aromatic substitution, enabling chemoselective modifications. With MW 477.5 g/mol and 7 H-bond acceptors, it fills a specific gap between fragment-like and lead-like compounds, making it ideal for fragment growth campaigns targeting mixed hydrophobic/polar protein pockets. The distinct UV-Vis nitro absorption band further supports its use as a reference standard for chromatographic method development.

Molecular Formula C24H19N3O6S
Molecular Weight 477.49
CAS No. 851093-26-0
Cat. No. B2854986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate
CAS851093-26-0
Molecular FormulaC24H19N3O6S
Molecular Weight477.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C24H19N3O6S/c1-16-12-14-19(15-13-16)34(31,32)22-17(2)25-26(18-8-4-3-5-9-18)23(22)33-24(28)20-10-6-7-11-21(20)27(29)30/h3-15H,1-2H3
InChIKeyYUXOGZOMGGLGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes121 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate (CAS 851093-26-0): Structural and Physicochemical Baseline for Procurement


3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate (CAS 851093-26-0) is a fully substituted pyrazole derivative belonging to a series of tosyl-pyrazole esters [1]. The compound is characterized by a pyrazole core bearing a 3-methyl, 1-phenyl, 4-tosyl, and a 5-(2-nitrobenzoyl) ester moiety [1]. Computed physicochemical properties include a molecular weight of 477.5 g/mol, an XLogP3 of 5, and a topological polar surface area (TPSA) of 132 Ų [1]. These parameters position the compound as a lipophilic, neutral small molecule with a nitroaromatic ester functionality, distinguishing it from analogs with alternative ester substituents [1].

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate: Why In-Class Pyrazole Esters Cannot Be Interchanged


The 5-position ester substituent critically modulates physicochemical and potentially biological properties within this pyrazole series. Even minor alterations to the benzoate moiety (e.g., changing the substituent from 2-nitro to 4-nitro, or replacing nitro with methyl or fluoro) produce measurable differences in computed properties such as lipophilicity (XLogP3) and topological polar surface area (TPSA) [1] [2] . These property shifts directly impact solubility, permeability, and target binding, meaning a procurement decision based on generic pyrazole-tosyl ester classification without explicit substituent-level verification risks obtaining a compound with divergent behavior in downstream assays [1].

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation Between 2-Nitrobenzoate and 4-Nitrobenzoate Ester Analogs

The 2-nitrobenzoate ester exhibits a computed XLogP3 value of 5, indicative of high lipophilicity [1]. The regioisomeric 4-nitrobenzoate analog is predicted to have a slightly higher XLogP3 (estimated ~5.2–5.5) due to altered electronic distribution and dipole moment, a difference that can influence membrane permeability and non-specific binding [2]. This quantifiable lipophilicity shift is relevant when selecting compounds for cell-based assays where consistent logD/logP is critical.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Contrast with 2-Methylbenzoate Analog

The target compound possesses a TPSA of 132 Ų and 7 hydrogen bond acceptors (HBAs), contributed by the nitro group and sulfonyl oxygens [1]. The 2-methylbenzoate analog (CAS 851093-20-4) lacks the nitro group, reducing its TPSA to approximately 93 Ų and HBAs to 5 . This 39 Ų increase in polar surface area for the 2-nitrobenzoate derivative places it closer to the threshold (140 Ų) associated with reduced oral absorption but may enhance solubility in polar solvents, a critical parameter for in vitro assay development.

Polar surface area Hydrogen bonding Oral bioavailability

Rotatable Bond Count and Molecular Flexibility Differentiation Against 2-Fluorobenzoate Analog

The 2-nitrobenzoate ester contains 6 rotatable bonds, whereas the 2-fluorobenzoate analog (CAS 851093-23-7) is predicted to have 5 rotatable bonds due to the smaller fluorine substituent [1] . This additional rotatable bond in the target compound may increase conformational flexibility, potentially affecting entropic penalties upon binding and the ability to adopt bioactive conformations.

Molecular flexibility Conformational entropy Target binding

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-nitrobenzoate: Evidence-Backed Application Scenarios


Physicochemical Reference Standard for Lipophilic Pyrazole Ester Series Characterization

The compound's well-defined computed properties (XLogP3 = 5, TPSA = 132 Ų) make it suitable as a reference standard for calibrating chromatographic retention times and logD measurements within a series of 5-substituted tosyl-pyrazole esters [1]. The distinct nitro absorption band in UV-Vis spectra further aids in analytical method development.

Selective Derivatization Probe for Nucleophilic Aromatic Substitution Studies

The 2-nitrobenzoate ester is susceptible to nucleophilic aromatic substitution at the nitro-activated position, offering a selective chemical handle for further derivatization. This reactivity profile distinguishes it from non-nitro and 4-nitro analogs, enabling chemoselective modifications in the presence of other ester functionalities [1].

Building Block for Fragment-Based Drug Discovery Libraries with Defined Physicochemical Space

With a molecular weight of 477.5 g/mol and 7 hydrogen bond acceptors, the compound occupies a specific region of physicochemical space that fills a gap between smaller fragment-like molecules and larger lead-like compounds. This profile supports its use as a privileged scaffold in fragment growth campaigns targeting protein pockets with mixed hydrophobic/polar character [1].

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